

N-(2-bromoethyl)methanesulfonamide: A Versatile Electrophilic Tool for Chemical Biology

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Compound of Interest

Compound Name: N-(2-bromoethyl)methanesulfonamide

Cat. No.: B1606708

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Introduction

N-(2-bromoethyl)methanesulfonamide is a bifunctional molecule featuring a reactive bromoethyl group and a methanesulfonamide moiety. The presence of the electrophilic bromoethyl group makes it a prime candidate for covalent modification of nucleophilic residues in proteins, particularly the thiol group of cysteine. This reactivity forms the basis of its potential utility as a versatile tool in chemical biology for protein modification, target identification, and the development of covalent inhibitors. While specific applications of **N-(2-bromoethyl)methanesulfonamide** in chemical biology are not extensively documented in peer-reviewed literature, its chemical properties suggest significant potential for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols based on the established reactivity of similar electrophilic compounds.

Chemical Properties and Reactivity

N-(2-bromoethyl)methanesulfonamide's utility in chemical biology stems from the electrophilic nature of the carbon atom bearing the bromine. This carbon is susceptible to nucleophilic attack by electron-rich amino acid side chains, leading to the formation of a stable covalent bond. The primary target for this reaction within a biological context is the highly nucleophilic thiol group of cysteine residues.

Application Note 1: Covalent Protein Labeling and Modification

N-(2-bromoethyl)methanesulfonamide can be employed as a covalent labeling reagent to introduce a methanesulfonamide tag onto proteins. This can be useful for a variety of applications, including the study of protein structure and function, and for the introduction of biophysical probes. The methanesulfonamide group itself is relatively small and polar, which may minimize perturbation of the target protein's structure and function compared to larger tags.

Key Considerations:

- **Specificity:** While cysteine is the most likely target, reactions with other nucleophilic residues such as lysine, histidine, and methionine may occur, particularly at higher pH or with prolonged incubation times.
- **Stoichiometry:** The extent of protein labeling can be controlled by varying the concentration of **N-(2-bromoethyl)methanesulfonamide** and the reaction time.
- **Buffer Conditions:** The pH of the reaction buffer is critical. Thiolates ($R-S^-$) are more nucleophilic than thiols ($R-SH$). Therefore, performing the reaction at a pH slightly above the pKa of the target cysteine thiol (typically 8-9) can enhance the reaction rate. However, higher pH can also increase the reactivity of other nucleophiles, potentially reducing specificity.

Table 1: Representative Quantitative Data for Protein Labeling (Hypothetical)

Parameter	Value	Conditions
Protein Concentration	10 μ M	Purified Protein X in 50 mM HEPES, pH 7.4
Probe Concentration	100 μ M	N-(2-bromoethyl)methanesulfonamide
Incubation Time	2 hours	Room Temperature
Labeling Efficiency	~75%	Determined by Mass Spectrometry
Target Residue	Cysteine-123	Confirmed by MS/MS analysis

Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with **N-(2-bromoethyl)methanesulfonamide**.

Materials:

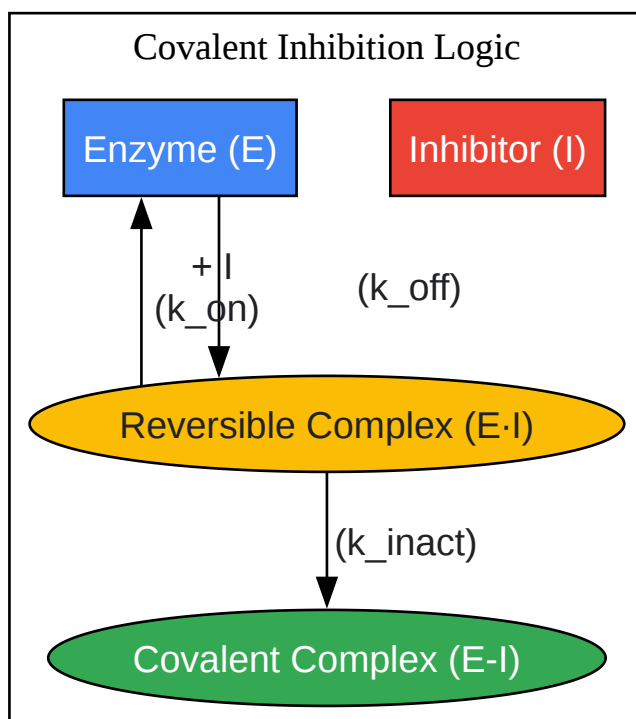
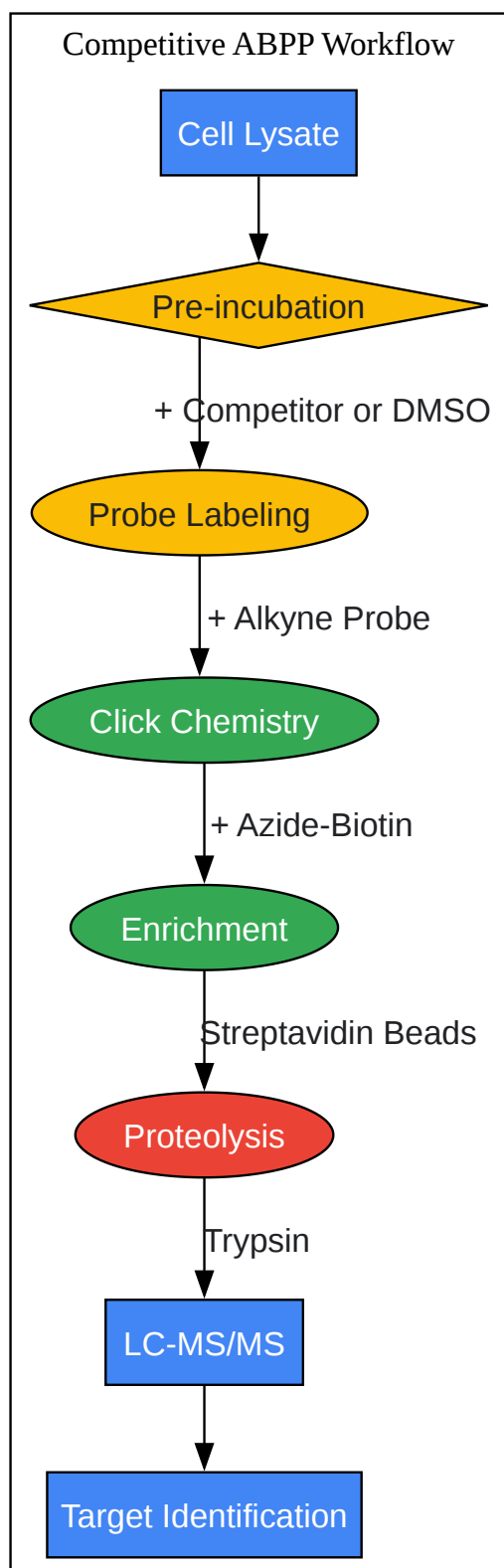
- Purified protein of interest
- **N-(2-bromoethyl)methanesulfonamide** (stock solution in DMSO)
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.4 or 8.0)
- Quenching Reagent (e.g., 1 M DTT or β -mercaptoethanol)
- Desalting column or dialysis equipment
- Mass spectrometer for analysis

Procedure:

- **Protein Preparation:** Prepare a solution of the purified protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein has disulfide bonds that are not intended for labeling, they should be reduced and alkylated with a different reagent prior to this protocol.
- **Labeling Reaction:** Add a 10 to 100-fold molar excess of **N-(2-bromoethyl)methanesulfonamide** stock solution to the protein solution. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.
- **Incubation:** Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
- **Quenching:** Stop the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted **N-(2-bromoethyl)methanesulfonamide**.

- **Removal of Excess Reagent:** Remove the excess labeling reagent and quenching reagent by desalting column chromatography or dialysis against a suitable buffer.
- **Analysis:** Confirm the covalent modification by mass spectrometry. Intact protein mass analysis will show a mass shift corresponding to the addition of the methanesulfonamidoethyl group (+121.17 Da). To identify the specific site(s) of modification, perform proteolytic digestion followed by LC-MS/MS analysis.





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